molecular formula C21H23N5O2S B2390805 (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1172479-44-5

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2390805
CAS RN: 1172479-44-5
M. Wt: 409.51
InChI Key: FVXIHRLLEKORRB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

According to a biological assay and molecular docking analysis, compounds similar to this one can be identified as potential inhibitors .


Physical And Chemical Properties Analysis

As an aryl-phenylketone, this compound is likely to share the physical and chemical properties common to this class of compounds .

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of compounds related to "(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" often involves the use of amino substituted benzothiazoles and chloropyridine derivatives. For instance, a study described the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine derivatives through a multi-step synthesis involving condensation and chlorination processes. The structures of these compounds were confirmed using elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Several derivatives of this chemical class have demonstrated variable and modest antimicrobial activities against bacteria and fungi. The in vitro screening of these compounds has revealed their potential as antimicrobial agents, highlighting their significance in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Research on similar compounds has provided insights into molecular interactions with receptors, such as the CB1 cannabinoid receptor. Studies using molecular orbital methods and conformational analysis have contributed to the development of pharmacophore models for receptor ligands, enhancing our understanding of steric and electrostatic interactions essential for binding and antagonist activity (Shim et al., 2002).

Imaging Agents for Parkinson's Disease

A novel compound, HG-10-102-01, and its derivatives have been synthesized for potential use as imaging agents in Parkinson's disease research. These compounds were prepared with high radiochemical yield and purity, indicating their applicability in PET imaging to study the LRRK2 enzyme, which is implicated in Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).

Antagonists of G Protein-Coupled Receptors

The exploration of small molecule antagonists of G protein-coupled receptors (GPCRs) such as NPBWR1 (GPR7) has led to the identification of compounds with subnanomolar potencies. These studies are pivotal for drug discovery, offering new therapeutic targets for various diseases (Romero et al., 2012).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives and 2-aminothiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

It is known that similar compounds can affect a wide range of pathways related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, inflammation, viral replication, and more.

Result of Action

Given the biological activities associated with similar compounds, it is likely that the compound’s action would result in changes at the molecular and cellular levels that contribute to its therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

While specific safety and hazard data for this compound is not available, similar compounds have been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 , indicating potential eye and skin irritation, as well as specific target organ toxicity.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15-6-7-18(28-2)16(13-15)23-21-24-17(14-29-21)20(27)26-11-9-25(10-12-26)19-5-3-4-8-22-19/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIHRLLEKORRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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